molecular formula C10H12F2O2 B8514266 3-(3,5-Difluoro-4-methoxyphenyl)propanol

3-(3,5-Difluoro-4-methoxyphenyl)propanol

Cat. No.: B8514266
M. Wt: 202.20 g/mol
InChI Key: SGAMTIXKSFXLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound features a propanol backbone (C3 alcohol) substituted with a 3,5-difluoro-4-methoxyphenyl group. This substitution pattern enhances lipophilicity and electronic effects, which influence reactivity, solubility, and biological interactions. Key properties of related compounds (e.g., propionic acid derivatives) include melting points (83–86°C for the propionic acid analog) and high purity (>97%) .

Properties

Molecular Formula

C10H12F2O2

Molecular Weight

202.20 g/mol

IUPAC Name

3-(3,5-difluoro-4-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H12F2O2/c1-14-10-8(11)5-7(3-2-4-13)6-9(10)12/h5-6,13H,2-4H2,1H3

InChI Key

SGAMTIXKSFXLTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)CCCO)F

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Substituent Effects: Fluorine atoms at the 3,5-positions increase electronegativity and metabolic stability compared to mono-fluoro analogs . Methoxy groups enhance solubility but may reduce membrane permeability in polar environments .

Catalytic Behavior: Propanol derivatives adsorb on WC surfaces via O–H dissociation, but bulky substituents (e.g., difluoro-methoxyphenyl) could alter reaction pathways .

Biological Relevance :

  • Fluorinated methoxyphenyl compounds show promise in CNS-targeted therapies due to improved BBB penetration .

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